BenchChemオンラインストアへようこそ!

LZTR1-KRAS modulator 1

Fragment-Based Drug Discovery KRAS LZTR1

Fragment C53; exact CAS 61563-45-9 structure required to enhance LZTR1-KRAS PPI. Structural analogues exhibit opposite pharmacology—simple substitution is not viable. Validated against KRAS G12D mutant (Z-score=2.46) in split-luciferase assays; suitable as HTS positive control, SAR exploration, and fragment growth for molecular glue degrader development. Identity verification recommended prior to critical assays.

Molecular Formula C11H11Cl2NO
Molecular Weight 244.11 g/mol
CAS No. 61563-45-9
Cat. No. B3054689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLZTR1-KRAS modulator 1
CAS61563-45-9
Molecular FormulaC11H11Cl2NO
Molecular Weight244.11 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2=C(C1)C(=C(C=C2)Cl)Cl
InChIInChI=1S/C11H11Cl2NO/c1-7(15)14-5-4-8-2-3-10(12)11(13)9(8)6-14/h2-3H,4-6H2,1H3
InChIKeyPSQATYDOUXPBMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (61563-45-9): Procurement Guide for an LZTR1-KRAS PPI Enhancer Fragment


1-(7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (CAS: 61563-45-9), also designated as fragment C53 or LZTR1-KRAS modulator 1, is a low-molecular-weight N-acetyl-tetrahydroisoquinoline derivative. It functions as a specific chemical modulator that enhances the protein-protein interaction (PPI) between the E3 ubiquitin ligase adapter LZTR1 and the KRAS GTPase [1]. This compound serves as a validated chemical probe for investigating CUL3LZTR1-mediated proteostatic regulation of RAS family GTPases and represents a starting point for fragment-based drug discovery targeting this pathway [1].

1-(7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (61563-45-9): Critical Functional Selectivity Prevents Direct Interchange with Analogues


The functional activity of 1-(7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one is critically dependent on its precise structural features for enhancing the LZTR1-KRAS PPI. In a systematic analogue screen, compounds closely related to this fragment (C53) frequently exhibited an opposing pharmacological effect, diminishing rather than enhancing the LZTR1-KRAS interaction signal [1]. Even the addition of a single carboxylic acid group to generate the comparator fragment Z86 resulted in a distinct activity profile [1]. Therefore, procurement of the exact compound is mandatory; simple in-class substitution with similar tetrahydroisoquinoline derivatives or N-acetyl analogues will not reliably recapitulate the specific PPI-enhancing activity demonstrated in the primary literature.

1-(7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (61563-45-9): Quantitative Differentiation from Closest Structural Analogue Z86


Cellular PPI Enhancement: Comparative Z-Score Activity of 61563-45-9 (C53) vs. Analogue Z86 on WT and Mutant KRAS

In a cellular split-luciferase assay designed to measure the KRAS-LZTR1 PPI, fragment C53 (1-(7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one) exhibited a Z-score of 3.20 when tested at 50 µM on wild-type KRAS, indicating a robust increase in the interaction signal relative to DMSO control [1]. In the context of the clinically relevant oncogenic mutant KRAS G12D, C53 maintained significant activity with a Z-score of 2.46, while the comparator analogue Z86 displayed a Z-score of 4.64 in the same mutant context [1].

Fragment-Based Drug Discovery KRAS LZTR1 PPI Enhancer Split-Luciferase Assay

Functional Class Differentiation: C53 (61563-45-9) Enhances LZTR1-KRAS PPI While Numerous Analogues Decrease Signal

A focused library of 50 structural analogues of C53 was screened in the same split-luciferase assay configuration. In stark contrast to the PPI-enhancing effect observed with the target compound C53, several of these closely related analogues led to a reduced interaction signal, indicating they act as steric disruptors rather than enhancers of the LZTR1-KRAS complex [1].

SAR PPI Modulator Tetrahydroisoquinoline Analogue Library

Target Engagement Evidence: C53 (61563-45-9) Directly Enhances Endogenous LZTR1 Recruitment in a Cellular Context

In a cellular BioID proximity biotinylation assay using K-562 chronic myeloid leukemia cells stably expressing a KRAS4A-miniTurboID fusion protein, treatment with C53 (the target compound) resulted in enhanced recruitment and labeling of endogenous LZTR1. This provides direct, quantitative orthogonal evidence of the compound's ability to engage and stabilize the endogenous LZTR1-KRAS complex within a cellular environment [1].

BioID Proximity Ligation Endogenous Complex Recruitment

1-(7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (61563-45-9): Validated Research Applications and Use Cases


Fragment-Based Drug Discovery Campaigns Targeting the LZTR1-KRAS PPI Interface

This compound is the structurally characterized starting point (fragment C53) for medicinal chemistry optimization aimed at developing potent molecular glue degraders that enhance the LZTR1-KRAS interaction. It is suitable for structure-activity relationship (SAR) exploration, scaffold-hopping, and fragment growth strategies, supported by published analogue data demonstrating the functional consequences of structural changes [1].

Functional Validation of Chemical Probe Effects on KRAS G12D Mutant Biology

The compound demonstrates a quantifiable ability to enhance the LZTR1 interaction with the oncogenic KRAS G12D mutant (Z-score = 2.46). This makes it a relevant tool for cellular assays investigating RAS proteostasis, degradation, and signaling in models of KRAS-driven cancers [1].

Use as a Reference PPI Enhancer in High-Throughput Screening Assays

Given its validated activity in a scalable split-luciferase assay format, 61563-45-9 can serve as a positive control for high-throughput screens (HTS) seeking novel chemical modulators of the CUL3LZTR1 E3 ligase complex or other RAS GTPase-related PPIs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for LZTR1-KRAS modulator 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.